molecular formula C12H12N2O4 B8401698 1-Ethyl-4-hydroxy-6-methyl-3-nitro carbostyril

1-Ethyl-4-hydroxy-6-methyl-3-nitro carbostyril

Cat. No. B8401698
M. Wt: 248.23 g/mol
InChI Key: HHDXQJVEXNYDHC-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

Concentrated nitric acid (2.5 ml; d, 1.42) was added to a suspension of 1-ethyl-4-hydroxy-6-methyl carbostyril. (1.82g; 0.009 mole) in glacial acetic acid (10 ml) and the mixture warmed to 100° C. The solid dissolved and the 3-nitro derivative immediately solidified as a yellow solid. After cooling the solid was filtered, washed well with water and dried in vacuo over P2O5, m.p. 192°-4° C; (Found; C, 58.16; H, 5.02; N, 11.29; C12H12N2O4 requires; C, 58.06; H, 4.87; N, 11.29%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([N:7]1[C:17]2[C:12](=[CH:13][C:14]([CH3:18])=[CH:15][CH:16]=2)[C:11]([OH:19])=[CH:10][C:8]1=[O:9])[CH3:6]>C(O)(=O)C>[CH2:5]([N:7]1[C:17]2[C:12](=[CH:13][C:14]([CH3:18])=[CH:15][CH:16]=2)[C:11]([OH:19])=[C:10]([N+:1]([O-:4])=[O:2])[C:8]1=[O:9])[CH3:6]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(=O)C=C(C2=CC(=CC=C12)C)O
Step Two
Name
3-nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The solid dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over P2O5, m.p. 192°-4° C

Outcomes

Product
Name
Type
Smiles
C(C)N1C(=O)C(=C(C2=CC(=CC=C12)C)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.